N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ACETAMIDE
Overview
Description
N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ACETAMIDE is a compound belonging to the benzimidazole family, which is characterized by a benzene ring fused to an imidazole ring. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ACETAMIDE typically involves the condensation of o-phenylenediamine with propyl aldehyde, followed by acetylation. Common reagents used in these reactions include formic acid, trimethyl orthoformate, and various oxidizing agents such as hydrogen peroxide and ferric bromide .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using metal triflates as catalysts. These methods are optimized for high yield and purity, ensuring the compound’s suitability for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: Using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Typically involving hydrogen gas in the presence of a palladium catalyst.
Substitution: Commonly with halogenated compounds under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of benzimidazole N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated benzimidazole derivatives.
Scientific Research Applications
N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential use in treating various diseases, including cancer and infections.
Industry: Utilized in the development of new materials with specific optical and electronic properties
Mechanism of Action
The mechanism of action of N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s benzimidazole core allows it to mimic naturally occurring nucleotides, enabling it to bind to and inhibit various enzymes involved in critical biological pathways .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Mebendazole: An antiparasitic drug with a similar benzimidazole core.
Albendazole: Another antiparasitic drug with a benzimidazole core.
Omeprazole: A proton-pump inhibitor used to treat acid reflux.
Uniqueness
N-[(1-PROPYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]ACETAMIDE is unique due to its specific propyl and acetamide substitutions, which confer distinct biological activities and chemical properties compared to other benzimidazole derivatives. These modifications enhance its potential as a therapeutic agent and its versatility in various scientific applications .
Properties
IUPAC Name |
N-[(1-propylbenzimidazol-2-yl)methyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-3-8-16-12-7-5-4-6-11(12)15-13(16)9-14-10(2)17/h4-7H,3,8-9H2,1-2H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXUMNMFGPZCDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CNC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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